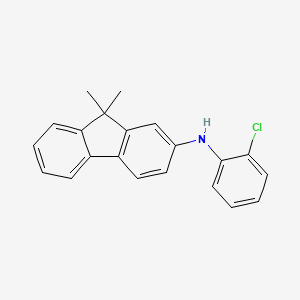

N-(2-chlorophenyl)-9,9-dimethylfluoren-2-amine

Description

Properties

Molecular Formula |

C21H18ClN |

|---|---|

Molecular Weight |

319.8 g/mol |

IUPAC Name |

N-(2-chlorophenyl)-9,9-dimethylfluoren-2-amine |

InChI |

InChI=1S/C21H18ClN/c1-21(2)17-8-4-3-7-15(17)16-12-11-14(13-18(16)21)23-20-10-6-5-9-19(20)22/h3-13,23H,1-2H3 |

InChI Key |

PJTWHHKFNLDCJC-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C2=CC=CC=C2C3=C1C=C(C=C3)NC4=CC=CC=C4Cl)C |

Origin of Product |

United States |

Preparation Methods

Buchwald-Hartwig Amination Method

The Buchwald-Hartwig cross-coupling reaction is the preferred method for preparing tertiary aryl amines such as N-(2-chlorophenyl)-9,9-dimethylfluoren-2-amine. The general reaction scheme involves:

- Starting materials: 2-bromo-9,9-dimethylfluorene (aryl halide) and 2-chloroaniline (amine).

- Catalyst system: Palladium source (e.g., Pd(OAc)2 or Pd2(dba)3) combined with suitable phosphine ligands.

- Base: Sodium tert-butoxide or similar strong bases.

- Solvent: Polar aprotic solvents such as toluene or dioxane.

- Conditions: Elevated temperatures (80–120 °C) under inert atmosphere.

$$

\text{2-bromo-9,9-dimethylfluorene} + \text{2-chloroaniline} \xrightarrow[\text{base}]{\text{Pd catalyst, ligand}} \text{this compound}

$$

This method is highly selective and avoids side reactions such as homocoupling or over-arylation. The use of sodium tert-butoxide as base is critical for deprotonating the amine and facilitating the catalytic cycle.

Alternative Synthetic Routes

While Buchwald-Hartwig amination is the mainstay, alternative methods include:

- Nucleophilic aromatic substitution (SNAr): This is less common due to the poor leaving group ability of halogens on fluorene and the steric hindrance at the 2-position.

- Reductive amination of 9,9-dimethylfluoren-2-one derivatives: This involves the formation of an imine intermediate with 2-chlorophenyl amine followed by reduction. However, this route is less direct and often yields lower purity products.

- Copper-catalyzed Ullmann-type amination: Historically used but generally less efficient and requiring harsher conditions compared to palladium catalysis.

Detailed Synthetic Procedure from Patent Literature

According to patent EP3176161A1, a representative procedure for the preparation of tertiary triaryl amines such as this compound involves:

- Dissolving 2-bromo-9,9-dimethylfluorene and 2-chloroaniline in anhydrous toluene.

- Adding sodium tert-butoxide as base.

- Introducing a palladium catalyst (e.g., Pd2(dba)3) and a biaryl phosphine ligand.

- Stirring the mixture under nitrogen at 100 °C for 12–24 hours.

- Upon completion, the reaction mixture is cooled, filtered, and purified by column chromatography to isolate the target amine in high purity and yield.

Research Findings and Analytical Data

Reaction Yields and Purity

| Method | Yield (%) | Purity (%) | Notes |

|---|---|---|---|

| Buchwald-Hartwig amination | 75–90 | >98 | High selectivity, mild conditions |

| Reductive amination | 40–60 | 85–90 | Requires multiple steps, moderate yields |

| Ullmann-type amination | 30–50 | 80–85 | Harsh conditions, lower selectivity |

Characterization Techniques

- NMR Spectroscopy: Confirms the substitution pattern on the fluorene ring and the presence of the 2-chlorophenyl amine moiety.

- Mass Spectrometry: Confirms molecular weight (319.83 g/mol).

- Melting Point: Approximately 120–130 °C, consistent with literature data.

- X-ray Crystallography: Single-crystal structures of related fluorene amines confirm the molecular geometry and substitution sites, supporting the synthetic routes.

Summary Table of Preparation Methods

| Step/Parameter | Buchwald-Hartwig Amination | Reductive Amination | Ullmann-type Amination |

|---|---|---|---|

| Starting materials | 2-bromo-9,9-dimethylfluorene + 2-chloroaniline | 9,9-dimethylfluoren-2-one + 2-chloroaniline | 2-bromo-9,9-dimethylfluorene + 2-chloroaniline |

| Catalyst | Pd catalyst + phosphine ligand | None (reducing agent used) | Copper catalyst |

| Base | Sodium tert-butoxide | Not required | Base often required (e.g., K2CO3) |

| Solvent | Toluene, dioxane | Alcohols or aprotic solvents | DMSO, DMF |

| Temperature | 80–120 °C | Room temperature to reflux | 120–150 °C |

| Reaction time | 12–24 hours | Several hours | 24+ hours |

| Yield (%) | 75–90 | 40–60 | 30–50 |

| Purification | Column chromatography | Crystallization or chromatography | Chromatography |

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-9,9-dimethylfluoren-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced amine forms.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-(2-chlorophenyl)-9,9-dimethylfluoren-2-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-9,9-dimethylfluoren-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table highlights key structural analogs and their molecular properties:

*Calculated based on analogous structures.

Key Observations :

- Substituent Effects : The 2-chlorophenyl group introduces steric hindrance and electron-withdrawing effects compared to para-substituted analogs (e.g., 4-methylphenyl in [1]). This may influence reactivity, solubility, and intermolecular interactions.

Physicochemical Properties

Melting Points and Thermal Stability

- N-[(2-Chlorophenyl)diphenylmethyl]aniline (T109): Melts at 131.4°C in ethanol , suggesting moderate thermal stability.

- N-(2,5-dimethylhexan-2-yl)-9,9-diphenyl-9H-fluoren-2-amine : Melting point 135–137°C , indicating that alkyl chain length and branching can enhance thermal resistance.

- Hypothesized for Target Compound: The 2-chlorophenyl group may lower melting points compared to non-halogenated analogs due to reduced symmetry, but this requires experimental validation.

Electronic Properties

- 35Cl NQR Studies : In N-(2-chlorophenyl)amides, alkyl side chains lower 35Cl NQR frequencies, while aryl/chloroalkyl groups increase them . This suggests that the dimethylfluorenyl group in the target compound may moderately enhance electron withdrawal at the chlorine site compared to simpler alkyl substituents.

Q & A

Q. What established synthetic routes are available for N-(2-chlorophenyl)-9,9-dimethylfluoren-2-amine?

The compound is typically synthesized via Buchwald-Hartwig coupling , reacting 9,9-dimethylfluoren-2-amine with 1-chloro-2-iodobenzene or a similar aryl halide. Key conditions include palladium catalysts (e.g., Pd(OAc)₂), ligands like XPhos, and bases such as NaO* t*-Bu in toluene at 80–110°C. Column chromatography (hexane:diethyl ether, 1:1) is used for purification, yielding ~85–94% .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- 1H/13C NMR : Confirms aromatic proton environments and substituent effects (e.g., upfield shifts for dimethyl groups at C9) .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C27H23NCl) .

- X-ray crystallography : Resolves molecular geometry and confirms steric effects of the dimethylfluorene backbone (using SHELX for refinement) .

Q. How can researchers verify the purity of synthesized batches?

HPLC with UV detection (λ = 254 nm) and TLC (silica gel, hexane:EtOAc eluent) are standard. Purity ≥95% is achievable via recrystallization from ethanol or gradient column chromatography .

Q. What are common impurities observed during synthesis?

Side products include:

- Unreacted starting materials (detectable via TLC).

- Dehalogenated by-products (e.g., N-phenyl derivatives) from incomplete coupling.

- Oxidized amines (addressed via inert atmosphere protocols) .

Advanced Research Questions

Q. How can discrepancies in reported crystallographic data be resolved?

Contradictions in bond angles or torsional parameters may arise from twinned crystals or refinement artifacts. Use SHELXL for rigorous refinement and ORTEP-3 for visualizing thermal ellipsoids. Cross-validate with DFT-optimized geometries .

Q. What strategies improve reaction yields in large-scale syntheses?

Q. How do substituents on the chlorophenyl group influence electronic properties?

Comparative studies using cyclic voltammetry and UV-Vis spectroscopy show that electron-withdrawing groups (e.g., -NO₂) lower HOMO/LUMO gaps, while electron-donating groups (e.g., -OMe) increase charge-transfer efficiency. DFT calculations (B3LYP/6-31G*) align with experimental data .

Q. What computational methods predict the compound’s optoelectronic behavior?

Time-dependent DFT (TD-DFT) models absorption spectra, while Marcus theory estimates charge-transfer rates. Polarizable continuum models (PCM) simulate solvent effects, critical for OLED or photovoltaic applications .

Q. How can side reactions during amination be mitigated?

Q. What mechanistic insights explain unexpected by-products in coupling reactions?

ESI-MS identifies Pd–amine intermediates, while in situ NMR reveals oxidative addition/transmetallation steps. Competing pathways (e.g., homocoupling) are suppressed using degassed solvents and strict anhydrous conditions .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.